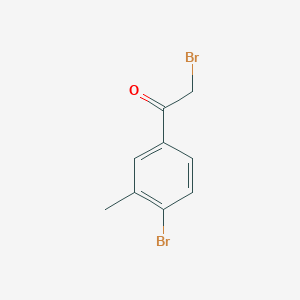

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

Description

BenchChem offers high-quality 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-bromo-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXVSKIKSXJAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731173 | |

| Record name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-08-7 | |

| Record name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone CAS number

An In-Depth Technical Guide to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (CAS No. 3114-08-7), a member of the α-haloketone class of organic compounds. These compounds are recognized as highly valuable synthetic intermediates, particularly in the fields of medicinal chemistry and drug development. Their utility stems from the two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for the construction of a wide array of complex molecular architectures, most notably five- and six-membered heterocycles which form the core of many pharmaceutical agents.[1][2] This document details the compound's identification, a discussion of its physicochemical properties, a robust protocol for its synthesis based on established methodologies, its mechanistic underpinnings, key applications as a versatile building block, and essential safety and handling protocols.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of reproducible science. The compound is systematically named and cataloged under several identifiers.

-

Chemical Name: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

-

CAS Number: 3114-08-7

-

Molecular Formula: C₉H₈Br₂O

-

Structure: (Self-generated image, not from search results)

A summary of its key identifiers is presented in Table 1.

| Identifier | Value | Source |

| CAS Number | 3114-08-7 | BLDpharm[3] |

| Molecular Formula | C₉H₈Br₂O | BLDpharm[3] |

| Molecular Weight | 291.97 g/mol | BLDpharm[3] |

| IUPAC Name | 2-bromo-1-(4-bromo-3-methylphenyl)ethanone | |

| SMILES | CC1=C(C=C(Br)C=C1)C(=O)CBr | BLDpharm[3] |

Table 1: Core Identifiers for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.

Physicochemical and Spectroscopic Properties

2.1. Physicochemical Properties

| Property | Expected Value / Observation | Rationale / Analog Data Source |

| Appearance | White to off-white or pale yellow solid | Typical for crystalline α-bromo ketones.[4] |

| Melting Point | Not available. Likely > 50 °C. | Phenacyl bromide melts at 49-51°C. The additional bromine and methyl group on the aromatic ring would likely increase the melting point due to increased molecular weight and crystal packing forces.[5] |

| Boiling Point | Not available. Decomposes upon heating. | High molecular weight and reactivity make it unsuitable for distillation at atmospheric pressure. |

| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Acetic Acid). Insoluble in water. | The nonpolar aromatic structure and large halogen atoms dominate its solubility profile.[6][7] |

2.2. Expected Analytical Characterization

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the methylene protons (–CH₂Br) in the region of δ 4.3-4.5 ppm. The aromatic protons would appear as a set of multiplets in the δ 7.0-8.0 ppm range, and the methyl group (–CH₃) would be a singlet around δ 2.4 ppm.

-

¹³C NMR: The carbonyl carbon (C=O) should appear around δ 190 ppm. The methylene carbon (–CH₂Br) is expected in the δ 30-35 ppm region. Aromatic and methyl carbons would appear in their respective typical regions.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected between 1680-1700 cm⁻¹. The C-Br stretch would appear in the fingerprint region, typically around 600-700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. Key fragmentation patterns would likely involve the loss of Br• and the phenacyl cation.

Synthesis and Mechanism

3.1. Synthetic Approach: α-Bromination of Ketones

The most direct and widely adopted method for preparing α-bromo ketones is the acid-catalyzed bromination of the corresponding ketone precursor.[8] In this case, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone would be synthesized from 1-(4-bromo-3-methylphenyl)ethanone.

The causality for using an acid catalyst is paramount. The reaction does not proceed by direct attack of bromine on the ketone. Instead, the acid catalyzes the tautomerization of the ketone to its enol form.[9][10] This enol is the active nucleophile; its electron-rich C=C double bond readily attacks the electrophilic bromine (Br₂), leading to the α-brominated product.[9][10] This mechanism ensures selective monobromination at the α-position, as the electron-withdrawing effect of the first bromine atom disfavors the formation of a second enol at the same carbon.

Caption: Acid-catalyzed mechanism for the α-bromination of an aryl ketone.

3.2. Field-Proven Experimental Protocol

This protocol is adapted from a trusted, general procedure for the α-bromination of a substituted acetophenone, as published in Organic Syntheses.[11] This self-validating system ensures high yield and purity by controlling the reaction temperature and stoichiometry.

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser, place the starting material, 1-(4-bromo-3-methylphenyl)ethanone (21.3 g, 0.10 mol).

-

Dissolution: Add 50 mL of glacial acetic acid to the flask and stir until the ketone is fully dissolved.

-

Bromination: Cool the flask in an ice-water bath. Charge the dropping funnel with elemental bromine (16.0 g, 5.1 mL, 0.10 mol). Add the bromine dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above 20°C.

-

Expert Insight: Maintaining a low temperature is critical to prevent side reactions, such as further bromination on the aromatic ring, which can be activated by the generated HBr.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The product often begins to crystallize from the reaction mixture.

-

Work-up and Isolation: Carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and hydrogen bromide. Further wash with a small amount of cold ethanol or petroleum ether to remove any unreacted starting material.[5]

-

Drying: Dry the purified white to off-white crystalline solid under vacuum. The expected yield should be in the range of 85-95%.

Applications in Research and Drug Development

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, as a substituted phenacyl bromide, is a quintessential building block in synthetic organic chemistry, particularly for constructing molecules of pharmaceutical interest.[1] Its utility lies in its ability to act as a potent electrophile, readily undergoing nucleophilic substitution reactions at the α-carbon.

This reactivity is harnessed to synthesize a vast number of heterocyclic compounds, which are prevalent scaffolds in approved drugs.[1][12] The most common application is in the Hantzsch thiazole synthesis or similar cyclocondensation reactions, where the α-bromo ketone reacts with a thioamide or thiourea derivative to form a thiazole ring.

Caption: Workflow illustrating the use of the title compound in drug discovery.

-

Expert Insight: The specific substitution pattern on the phenyl ring (4-bromo, 3-methyl) allows researchers to probe specific regions of a biological target's binding pocket. The methyl group can provide beneficial steric interactions or improve metabolic stability, while the bromine atom can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.

Safety, Handling, and Storage

5.1. Hazard Identification

α-Bromo ketones, including 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, are hazardous compounds and must be handled with extreme care.

-

Toxicity: They are potent lachrymators, causing immediate and severe tearing upon exposure to vapors.[5]

-

Corrosivity: The compound is corrosive and can cause severe burns to the skin and eyes upon contact.[13]

-

Irritation: It is a strong irritant to the respiratory tract.[4]

-

Sensitization: May cause an allergic skin reaction.

| Hazard Type | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 1B/2 | P260, P280, P302+P352, P301+P330+P331 |

| Serious Eye Damage | Category 1 | P280, P305+P351+P338, P310 |

| Respiratory Irritation | STOT SE 3 | P261, P271, P304+P340 |

Table 2: Summary of Key Hazards and Precautionary Measures. (Compiled from general α-bromo ketone SDS information[13][14][15][16][17])

5.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors and dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]

5.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

-

Recommended storage temperature is 2-8°C to maintain long-term stability.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[13]

Conclusion

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific data for this exact compound is sparse, its properties and reactivity can be reliably inferred from the well-established chemistry of α-bromo ketones. Its true value is realized as a versatile precursor for creating complex heterocyclic systems, enabling researchers and drug development professionals to explore novel chemical space in the pursuit of new therapeutic agents. Adherence to rigorous safety protocols is mandatory when handling this potent and hazardous compound.

References

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Pinos, J., et al. (2021). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. National Institutes of Health (NIH). Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

-

Langley, W. D. (1925). p-BROMOPHENACYL BROMIDE. Organic Syntheses, 5, 20. doi:10.15227/orgsyn.005.0020. Retrieved from [Link]

-

ResearchGate. (2021). Segregation and recrystallization of Irganox 3114® antioxidant onto the surface of a medical grade elastomer film. Retrieved from [Link]_

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Javahershenas, R., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

-

S. G. V. S., & Kumar, C. S. A. (2021). Phenacyl bromides are used as a building blocks in synthetic organic chemistry... Synthetic Communications. Retrieved from [Link]

-

Wang, Y., et al. (2022). A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films.... Retrieved from [Link]

-

Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]

-

Farwest Corrosion Control Company. (2009). Material Safety Data Sheet. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

-

Javahershenas, R. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Retrieved from [Link]

-

Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. National Institutes of Health (NIH). Retrieved from [Link]

-

Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching... National Institutes of Health (NIH). Retrieved from [Link]

-

Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

-

Allen, C. F. H., & LeSueur, A. D. (1936). phenacyl bromide. Organic Syntheses, 16, 75. doi:10.15227/orgsyn.016.0075. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 3114-08-7|2-Bromo-1-(4-bromo-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-1-(3-bromo-4-methyl-phenyl)-ethanone 97% | CAS: 60208-05-1 | AChemBlock [achemblock.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. assets-38aef284d1.cdn.insitecloud.net [assets-38aef284d1.cdn.insitecloud.net]

- 14. multimedia.3m.com [multimedia.3m.com]

- 15. pccomposites.com [pccomposites.com]

- 16. farwestcorrosion.com [farwestcorrosion.com]

- 17. multimedia.3m.com [multimedia.3m.com]

An In-depth Technical Guide to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a key intermediate in the synthesis of advanced pharmaceutical compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthetic protocols, and critical applications of this versatile molecule. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective and informed use of this compound in a research and development setting.

Core Chemical Identity and Properties

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a disubstituted α-bromoacetophenone derivative. The presence of the α-bromo ketone functional group makes it a highly reactive electrophile, while the substituted phenyl ring provides a scaffold for building molecular complexity. These features make it a valuable building block in organic synthesis, particularly for creating libraries of compounds for biological screening.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | N/A |

| CAS Number | 3114-08-7 | |

| Molecular Formula | C₉H₈Br₂O | |

| Molecular Weight | 291.97 g/mol | |

| Appearance | White to off-white solid (predicted) | N/A |

| Storage | Sealed in dry, 2-8°C |

Synthesis and Mechanistic Considerations

The primary route to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone involves the α-bromination of its precursor, 1-(4-bromo-3-methylphenyl)ethanone. Understanding this transformation is key to ensuring high yield and purity.

Synthesis of the Precursor: 1-(4-bromo-3-methylphenyl)ethanone

The precursor ketone can be synthesized via several established methods. One common approach involves the Friedel-Crafts acylation of 1-bromo-2-methylbenzene. However, a more controlled and scalable synthesis proceeds from 4-bromo-3-methoxyaniline.

Diagram 1: Synthesis Pathway for the Precursor Ketone

Caption: Synthesis of the ketone precursor via a Sandmeyer-type reaction.

This multi-step, one-pot procedure offers good control over the regiochemistry of the final product. The physical and spectral data for the resulting ketone are well-characterized.

Table 2: Properties of 1-(4-bromo-3-methylphenyl)ethanone

| Property | Value | Source(s) |

| CAS Number | 37074-40-1 | |

| Appearance | Liquid or low-melting solid | [1] |

| Melting Point | 31-32 °C | |

| Boiling Point | 157-159 °C at 19 mmHg |

α-Bromination: The Key Transformation

The conversion of the precursor ketone to the target α-bromo ketone is typically achieved via electrophilic substitution at the α-carbon. This reaction proceeds through an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, which facilitates enol formation. The electron-rich enol then attacks a bromine source.

Diagram 2: Mechanism of Acid-Catalyzed α-Bromination

Caption: Acid-catalyzed pathway for α-bromination of the ketone precursor.

Common brominating agents for this transformation include liquid bromine (Br₂) or N-bromosuccinimide (NBS). The choice of reagent and reaction conditions is critical to prevent unwanted side reactions, such as bromination of the aromatic ring.[2]

Experimental Protocol: Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

The following protocol is adapted from a patented procedure for the synthesis of precursors for HCV NS5A inhibitors.[3][4]

Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Stille Coupling: To a solution of 1-bromo-4-iodo-2-toluene (1.0 eq) and tri-n-butyl(1-ethoxyvinyl)stannane (1.05 eq) in dioxane, add PdCl₂(PPh₃)₂ (0.03 eq).

-

Heat the reaction mixture at 80°C for 16-18 hours under an inert atmosphere.

-

In situ Bromination: Cool the reaction mixture to 0°C using an ice bath and add water.

-

Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 5°C.

-

Stir the mixture at 0°C for 30 minutes after the addition is complete.

-

Work-up and Isolation: Remove the volatile components under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is essential. While a publicly available, experimentally verified full dataset is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets) in the range of δ 7.5-8.0 ppm. - Methylene protons (singlet) adjacent to the carbonyl and bromine, expected around δ 4.4-4.7 ppm. - Methyl protons (singlet) on the aromatic ring, expected around δ 2.4-2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190 ppm. - Aromatic carbons in the range of δ 125-145 ppm. - Methylene carbon (CH₂Br) signal around δ 30-35 ppm. - Methyl carbon (CH₃) signal around δ 20 ppm. |

| IR (Infrared) | - Strong carbonyl (C=O) stretching absorption around 1690-1710 cm⁻¹. - C-Br stretching absorption in the fingerprint region (500-600 cm⁻¹). - Aromatic C-H and C=C stretching absorptions. |

| Mass Spec (MS) | - A molecular ion peak cluster showing the characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). The nominal mass would be around m/z 290, 292, 294. - Fragmentation patterns corresponding to the loss of Br, CO, and CH₂Br. |

Reactivity and Synthetic Utility

The primary utility of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone stems from the reactivity of the α-bromo ketone moiety. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is central to its application in medicinal chemistry.

Nucleophilic Substitution Reactions

The carbon bearing the bromine atom is highly susceptible to attack by nucleophiles such as amines, thiols, and carbanions. This allows for the facile introduction of diverse functional groups, which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.

Application in the Synthesis of HCV NS5A Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of analogs of Daclatasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[3][4] NS5A is a crucial protein for HCV replication, and its inhibition is a validated therapeutic strategy.[1][5][6][7][8]

The synthesis of these complex antiviral agents often involves the reaction of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone with a nucleophilic core, typically a substituted imidazole or a similar heterocyclic system. The bromo-methylphenyl portion of the molecule often forms a key structural element that interacts with the target protein.

Diagram 4: Role in the Synthesis of NS5A Inhibitor Analogs

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a halogenated aryl ketone of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and its potential applications as a reactive intermediate.

Molecular Structure and Physicochemical Properties

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (CAS No. 3114-08-7) is a disubstituted acetophenone derivative featuring two bromine atoms and a methyl group on the phenyl ring, with one bromine atom at the alpha-position to the carbonyl group.[1] This unique arrangement of functional groups imparts specific reactivity, making it a valuable building block in medicinal chemistry.

The presence of the α-bromo ketone moiety makes the molecule highly susceptible to nucleophilic substitution at the α-carbon, a cornerstone reaction in the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the bromine atoms and the carbonyl group influences the reactivity of the aromatic ring.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 3114-08-7 | [1] |

| Molecular Formula | C₉H₈Br₂O | [1] |

| Molecular Weight | 291.97 g/mol | [1] |

| SMILES | CC1=C(C=C(C(=O)CBr)C=C1)Br | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

The synthesis of the target molecule is achieved through the α-bromination of its precursor, 1-(4-bromo-3-methylphenyl)ethanone (CAS No. 37074-40-1).[2] This reaction is a classic example of an acid-catalyzed halogenation of a ketone.

Proposed Synthetic Protocol

A reliable method for the α-bromination of a structurally similar compound, 1-(4-bromo-3-fluorophenyl)ethanone, utilizes copper(II) bromide as the brominating agent.[3] This approach offers good yields and is a practical choice for laboratory-scale synthesis.

Experimental Protocol:

-

To a solution of 1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) in ethyl acetate, add copper(II) bromide (2.1 eq).

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the copper salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.

Reaction Mechanism

The α-bromination of ketones under these conditions proceeds through an enol or enolate intermediate. The acid, in this case, a Lewis acid (CuBr₂), catalyzes the tautomerization of the ketone to its enol form. The enol then acts as a nucleophile, attacking a bromine source to yield the α-brominated product.

Figure 1: Proposed workflow for the synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons adjacent to the carbonyl and bromine. The aromatic protons will likely appear as a set of multiplets in the range of 7.0-8.0 ppm. The methyl protons should present as a singlet around 2.4 ppm. The methylene protons (CH₂Br) are expected to be a singlet in the region of 4.4-4.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbon. The carbonyl carbon is expected to be the most downfield signal, likely above 190 ppm. The aromatic carbons will appear in the 120-140 ppm region. The methylene carbon attached to the bromine will be in the 30-35 ppm range, and the methyl carbon will be the most upfield signal, around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretches from the aromatic and aliphatic portions of the molecule, and C-Br stretches at lower wavenumbers.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (291.97 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Applications in Drug Discovery and Organic Synthesis

α-Bromoacetophenones are versatile intermediates in organic synthesis, primarily due to the reactivity of the α-carbon.[4] The presence of a good leaving group (bromide) adjacent to an electron-withdrawing carbonyl group makes this position highly electrophilic and prone to nucleophilic attack.

This reactivity allows for the introduction of a wide variety of functional groups at the α-position, leading to the synthesis of diverse molecular scaffolds. 4'-Bromo-3'-methylacetophenone, a related compound, is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer compounds.[5] It is reasonable to expect that 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone would serve a similar role as a building block for the synthesis of novel pharmaceutical candidates.

Safety and Handling

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is expected to be a hazardous substance. Similar α-bromoacetophenones are known to be corrosive and can cause severe skin burns and eye damage.[6] They may also cause respiratory irritation.[6]

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a valuable chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its synthesis via α-bromination of the corresponding acetophenone is a straightforward process. The dual reactivity of the α-carbon and the aromatic ring provides a platform for the construction of complex molecular architectures. As with all reactive intermediates, proper handling and safety precautions are paramount. Further research into the applications of this compound is warranted to fully explore its utility in the development of novel therapeutics and functional materials.

References

- Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245.

- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.

-

PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.

- Patil, P. S., et al. (2008). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377.

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method of synthesizing alpha-bromoacetophenone.

-

Chemistry LibreTexts. (2021, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

- Google Patents. (n.d.). Method for synthesizing alpha-bromo-acetophenone.

-

PubChem. (n.d.). 2-Bromo-1-(4-hydroxy-2-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3114-08-7|2-Bromo-1-(4-bromo-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 37074-40-1|1-(4-Bromo-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. 2-Bromo-1-(3-methylphenyl)ethan-1-one | C9H9BrO | CID 10036129 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

Abstract

This guide provides a comprehensive technical overview of a reliable two-step synthesis pathway for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a key intermediate in organic synthesis. The synthesis begins with the Friedel-Crafts acylation of 1-bromo-2-methylbenzene to yield the ketone intermediate, 1-(4-bromo-3-methylphenyl)ethanone. This intermediate is subsequently subjected to an acid-catalyzed alpha-bromination to produce the final target molecule. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and emphasizes critical safety considerations for handling the hazardous reagents involved. The content is structured to provide researchers, chemists, and drug development professionals with the necessary insights for a successful and safe synthesis.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, dictates a two-step approach. The primary disconnection is at the α-carbon of the ketone, suggesting an α-bromination of a precursor ketone. The second disconnection breaks the bond between the aromatic ring and the carbonyl group, pointing to a Friedel-Crafts acylation reaction.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway and Mechanistic Discussion

The synthesis is executed in two distinct stages, each involving a classic and well-understood organic reaction.

Step 1: Friedel-Crafts Acylation of 1-Bromo-2-methylbenzene

The first stage involves the introduction of an acetyl group onto the aromatic ring of 1-bromo-2-methylbenzene. This is achieved via an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[1]

Causality of Experimental Choices:

-

Starting Material: 1-Bromo-2-methylbenzene is selected as the aromatic substrate. The existing methyl and bromo substituents will direct the position of the incoming acyl group.

-

Acylating Agent: Acetyl chloride is a highly reactive and common choice for introducing the CH₃CO- group.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid essential for generating the highly electrophilic acylium ion from acetyl chloride. The catalyst must be anhydrous as it reacts vigorously with water, which would deactivate it.

-

Regioselectivity: The methyl group is an activating, ortho-para director, while the bromine atom is a deactivating, ortho-para director. The acylation is directed primarily to the position para to the methyl group (C4 position) due to a combination of electronic activation from the methyl group and significant steric hindrance at the ortho positions.[2]

Reaction Mechanism:

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: α-Bromination of 1-(4-bromo-3-methylphenyl)ethanone

The second stage is the selective bromination of the methyl group adjacent to the carbonyl, known as an alpha-bromination. This reaction is typically performed under acidic conditions.[3]

Causality of Experimental Choices:

-

Brominating Agent: Elemental bromine (Br₂) is the classic reagent for this transformation. Its reactivity is moderated by the choice of solvent.

-

Solvent and Catalyst: Acetic acid is an ideal solvent as it also serves as an acid catalyst. The acid promotes the formation of an enol intermediate, which is the nucleophilic species that reacts with bromine.[4] The rate-determining step is the formation of this enol, meaning the reaction rate is independent of the bromine concentration.[3]

-

Selectivity: This reaction selectively brominates the α-carbon of the ketone without affecting the aromatic ring. This is because the enol formation, which is favored at the α-position, provides a more reactive site for electrophilic attack by bromine than the deactivated aromatic ring.

Reaction Mechanism:

Caption: Acid-catalyzed α-bromination of a ketone.

Materials and Instrumentation

| Chemical Name | CAS No. | Formula | Mol. Weight ( g/mol ) | Role |

| 1-Bromo-2-methylbenzene | 95-46-5 | C₇H₇Br | 171.04 | Starting Material |

| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | Acylating Agent |

| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | Catalyst |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Workup |

| 1-(4-bromo-3-methylphenyl)ethanone | 37074-40-1 | C₉H₉BrO | 213.07 | Intermediate |

| Bromine | 7726-95-6 | Br₂ | 159.81 | Brominating Agent |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Solvent/Catalyst |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |

Instrumentation: Standard laboratory glassware, magnetic stirrer with heating mantle, reflux condenser, dropping funnel, ice bath, rotary evaporator, and filtration apparatus.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromo-3-methylphenyl)ethanone

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

-

Solvent Addition: Add dry dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add acetyl chloride (1.1 eq) to the cooled suspension via the dropping funnel while stirring.

-

Substrate Addition: After the addition of acetyl chloride is complete, add 1-bromo-2-methylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until the layers separate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-(4-bromo-3-methylphenyl)ethanone can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

-

Setup: Dissolve 1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. A slight exotherm may be observed.[6]

-

Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Slowly pour the reaction mixture into a large beaker of cold water. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.

Product Characterization

| Compound | Appearance | Melting Point (°C) | Molecular Weight |

| 1-(4-bromo-3-methylphenyl)ethanone | Liquid | 31-32[7] | 213.07[7] |

| 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | Solid | N/A | 291.97 |

Expected Spectroscopic Data:

-

¹H NMR (Intermediate): Peaks corresponding to an aromatic methyl group (~2.4 ppm), an acetyl methyl group (~2.6 ppm), and aromatic protons in the 7-8 ppm region.

-

¹H NMR (Final Product): Disappearance of the acetyl methyl peak and appearance of a new peak for the brominated methylene group (-CH₂Br) around 4.4-4.7 ppm.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ for both compounds.

Critical Safety Precautions

This synthesis involves several highly hazardous chemicals that must be handled with extreme care in a well-ventilated fume hood.

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and wear appropriate PPE.

-

Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water. It is a lachrymator (causes tearing).

-

Bromine (Br₂): Extremely toxic if inhaled, highly corrosive, and causes severe skin burns and eye damage.[8] It is a strong oxidizing agent and can react violently with combustible materials.[9] Always wear heavy-duty gloves (e.g., neoprene), a lab coat, and full-face protection when handling.[8] Have a sodium thiosulfate solution available for quenching spills.

-

Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize inhalation and skin contact.

-

Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

Conclusion

The synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is reliably achieved through a two-step sequence of Friedel-Crafts acylation followed by acid-catalyzed α-bromination. Understanding the underlying mechanisms, particularly the factors governing regioselectivity in the acylation step and the role of the enol intermediate in the bromination step, is crucial for optimizing reaction conditions and ensuring high yields. Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides a robust framework for the successful laboratory-scale production of this valuable synthetic intermediate.

References

- Vertex AI Search. (No date). Hyma Synthesis Pvt. Ltd.

- Sigma-Aldrich. (No date). 1-(4-Bromo-3-methylphenyl)ethanone.

- Gao, et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. ResearchGate.

- ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Publications.

- Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube.

- Carl ROTH. (No date). Safety Data Sheet: Bromine.

- Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.

- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide.

- ResearchGate. (No date). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.

- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Bromine.

- New Jersey Department of Health. (No date). Bromine - Hazardous Substance Fact Sheet.

- Chemistry LibreTexts. (2024). Alpha Halogenation of Aldehydes and Ketones.

- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.

- Organic Syntheses. (No date). Working with Hazardous Chemicals.

Sources

- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. 1-(4-Bromo-3-methylphenyl)ethanone | 37074-40-1 [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

A Spectroscopic and Synthetic Guide to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone: An Essential Intermediate for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic properties and a proposed synthetic route for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. As a highly functionalized building block, this compound serves as a key precursor for the synthesis of a wide array of more complex molecular architectures. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This document is intended for researchers, scientists, and professionals in drug development and related fields. The information presented herein is a synthesis of established spectroscopic principles and data from structurally analogous compounds, providing a robust predictive framework in the absence of extensive published experimental data for this specific molecule.

Molecular Structure and Key Features

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone possesses a unique substitution pattern that influences its chemical reactivity and spectroscopic characteristics. The presence of two bromine atoms, one on the aromatic ring and one on the α-carbon of the ethanone moiety, along with a methyl group, creates a distinct electronic and steric environment.

Figure 1: Molecular Structure of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for the title compound. These predictions are based on the analysis of related structures and established principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons, the α-keto methylene protons, and the methyl protons. The electron-withdrawing effects of the carbonyl group and the bromine atoms will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | d | 1H | H-2 | The proton ortho to the carbonyl group is expected to be the most deshielded aromatic proton due to the anisotropic effect of the C=O bond. |

| ~7.65 | dd | 1H | H-6 | This proton is ortho to the bromine atom and meta to the carbonyl group, leading to a downfield shift. |

| ~7.45 | d | 1H | H-5 | The proton para to the carbonyl group and ortho to the methyl group will be influenced by both, resulting in an intermediate chemical shift. |

| ~4.40 | s | 2H | -CH₂Br | The methylene protons are adjacent to both a carbonyl group and a bromine atom, resulting in a significant downfield shift. A sharp singlet is expected. |

| ~2.45 | s | 3H | -CH₃ | The methyl group on the aromatic ring will appear as a singlet in the typical alkyl-aromatic region. |

Causality in Proton Chemical Shifts: The predicted chemical shifts are derived from the additive effects of the substituents on the benzene ring. The electron-withdrawing acetyl group and the bromine atom deshield the aromatic protons, shifting them downfield. The methyl group, being weakly electron-donating, provides a slight shielding effect. The α-bromination of the acetyl group is known to shift the methylene protons significantly downfield, often to the 4.3-4.5 ppm region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | C=O | The carbonyl carbon of an α-bromo ketone is typically found in this region. |

| ~140 | C-4 (ipso) | The carbon atom bearing the bromine is expected to be downfield. |

| ~138 | C-3 (ipso) | The carbon atom attached to the methyl group. |

| ~135 | C-1 (ipso) | The ipso-carbon attached to the carbonyl group. |

| ~132 | C-6 | Aromatic CH carbon. |

| ~130 | C-2 | Aromatic CH carbon. |

| ~128 | C-5 | Aromatic CH carbon. |

| ~30 | -CH₂Br | The α-carbon is significantly deshielded by the adjacent bromine and carbonyl group. |

| ~20 | -CH₃ | The methyl carbon will appear in the typical aliphatic region. |

Expert Insight: The precise assignment of the aromatic carbons can be challenging without 2D NMR experiments (like HSQC and HMBC). However, the predicted chemical shifts are based on established substituent effects in substituted benzene rings. The presence of nine distinct carbon signals would confirm the proposed structure.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |

| ~2950-2850 | Weak | C-H stretch (aliphatic) | Corresponding to the methyl and methylene C-H bonds. |

| ~1700-1680 | Strong | C=O stretch | The carbonyl stretch of an aryl ketone is typically in this region. Conjugation with the aromatic ring and the presence of the α-bromo substituent can slightly shift this frequency. |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 | Medium | C-C(=O)-C stretch | Asymmetric stretching of the ketone backbone. |

| ~800-700 | Strong | C-Br stretch | The carbon-bromine bond vibrations. |

| ~850-800 | Strong | C-H bend (aromatic) | Out-of-plane bending, indicative of the substitution pattern on the benzene ring. |

Self-Validation through IR: The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the aryl ketone functionality. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would confirm the absence of hydroxyl impurities.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected for the molecular ion peak and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment | Rationale |

| 290/292/294 | M, M+2, M+4 | [C₉H₈Br₂O]⁺ | The molecular ion peak will appear as a triplet with a characteristic 1:2:1 intensity ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 211/213 | High | [M - Br]⁺ | Loss of a bromine radical from the α-position is a likely fragmentation pathway. |

| 183/185 | High | [M - CH₂Br]⁺ | Cleavage of the C-C bond between the carbonyl group and the α-carbon, forming the 4-bromo-3-methylbenzoyl cation. This is expected to be a major fragment. |

| 155/157 | Medium | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

| 104 | Medium | [C₇H₅O]⁺ | Further fragmentation of the benzoyl moiety. |

| 76 | Medium | [C₆H₄]⁺ | Benzene ring fragment. |

Trustworthiness of Isotopic Patterns: The isotopic signature of bromine is a powerful diagnostic tool. The observation of ion clusters with a two-mass-unit separation and predictable intensity ratios provides strong evidence for the presence and number of bromine atoms in a given fragment, thus validating the proposed structure.

Proposed Synthesis Protocol

The synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone can be readily achieved by the α-bromination of the corresponding acetophenone precursor, 1-(4-bromo-3-methylphenyl)ethanone.

Figure 2: Proposed synthetic workflow for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: In a fume hood, dissolve 1.0 equivalent of 1-(4-bromo-3-methylphenyl)ethanone in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

-

Addition of Brominating Agent:

-

Method A (Bromine): Slowly add 1.05 equivalents of bromine (Br₂) dissolved in the same solvent to the reaction mixture at room temperature with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Method B (N-Bromosuccinimide): Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). Heat the mixture to reflux.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The formation of a new, typically less polar, spot corresponding to the product should be observed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If acetic acid was used, carefully pour the reaction mixture into ice-cold water to precipitate the product. If CCl₄ was used, filter the succinimide byproduct and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expert Rationale for Experimental Choices: The use of a slight excess of the brominating agent ensures complete conversion of the starting material. Acetic acid is a common solvent for direct bromination as it can protonate the carbonyl oxygen, facilitating enolization, which is the reactive intermediate. The NBS/AIBN method is a milder alternative that proceeds via a free-radical mechanism. The choice of method may depend on the scale of the reaction and the desired purity of the product.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and a reliable synthetic protocol. The information presented is grounded in fundamental principles of chemical spectroscopy and reaction mechanisms, offering a solid foundation for researchers working with this versatile chemical intermediate. The provided data and methodologies are designed to be self-validating, ensuring a high degree of confidence in the synthesis and characterization of this compound.

References

-

Chemcd. 1-(4-bromo-3-methylphenyl)ethanone. [Link]

-

PubChem. 2-Bromo-4'-methylacetophenone. [Link]

-

ResearchGate. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

-

ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

-

PubChem. 2-Bromo-1-(3-methylphenyl)ethan-1-one. [Link]

-

NIST WebBook. Ethanone, 2-bromo-1-(4-methylphenyl)-. [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the spectral data. The methodologies and principles discussed herein are grounded in established spectroscopic techniques, ensuring both scientific integrity and practical applicability.

Introduction: Structural Significance and Analytical Imperative

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a halogenated aromatic ketone. Molecules of this class are pivotal intermediates in organic synthesis, often serving as precursors for pharmaceuticals and other complex organic structures. The presence of a reactive α-bromoketone functional group, combined with a substituted aromatic ring, makes its precise structural confirmation essential for any subsequent chemical transformation.

¹H NMR spectroscopy stands as the most powerful and definitive non-destructive technique for the structural elucidation of organic molecules in solution. It provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule. A rigorous understanding of the ¹H NMR spectrum of this compound is therefore not merely an academic exercise but a critical checkpoint for verifying its identity and purity, ensuring the success of multi-step synthetic campaigns.

This guide will first establish a theoretical framework to predict the spectrum, followed by a practical protocol for acquiring empirical data, and conclude with a detailed assignment of the observed signals.

Theoretical Prediction and Spectral Analysis

The structure of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone contains three distinct proton environments: the aromatic ring protons, the benzylic methyl protons, and the α-keto methylene protons. A predictive analysis of their chemical shifts, multiplicities, and coupling constants is foundational to interpreting the experimental spectrum.

Figure 1: Molecular structure with proton labeling.

Aromatic Region (δ 7.0–8.5 ppm)

The aromatic region is the most complex, featuring signals from three distinct protons (Hₐ, Hₑ, and Hբ) on a 1,2,4-trisubstituted benzene ring. Their chemical shifts are governed by the electronic effects of the substituents: the electron-withdrawing bromoacetyl group (-COCH₂Br), the electron-withdrawing bromo group (-Br), and the electron-donating methyl group (-CH₃).[1]

-

Hₐ: This proton is ortho to the strongly electron-withdrawing and deshielding bromoacetyl group. It is also meta to the bromo group. The potent deshielding from the adjacent carbonyl will shift this proton significantly downfield. It has one ortho neighbor (Hₑ) and will appear as a doublet.

-

Hₑ: This proton is ortho to the bromo group and meta to the bromoacetyl group. It experiences deshielding from both groups. It is coupled to Hₐ (ortho-coupling, J ≈ 8-9 Hz) and Hբ (meta-coupling, J ≈ 2-3 Hz), and will therefore appear as a doublet of doublets.

-

Hբ: This proton is ortho to the electron-donating methyl group and ortho to the bromo group. The shielding effect of the methyl group will cause an upfield shift relative to the other aromatic protons. It has one meta neighbor (Hₑ) and will appear as a narrow doublet.

Aliphatic Methylene Protons (Hc)

The two protons of the methylene group (-CH₂Br) are chemically equivalent. This group is positioned between two powerful electron-withdrawing moieties: the carbonyl group and the bromine atom. This dual deshielding effect results in a substantial downfield chemical shift.[2] With no adjacent protons to couple with, the signal for Hc will be a sharp singlet. Based on data for similar compounds like 2-bromoacetophenone, where these protons appear around 4.45 ppm, a similar shift is anticipated.[3]

Benzylic Methyl Protons (Hd)

The three protons of the methyl group (-CH₃) are equivalent. Being attached to an aromatic ring places them in the benzylic position, with a typical chemical shift range of 2.0-3.0 ppm.[4] Like the methylene protons, they have no adjacent proton neighbors, so their signal will be a singlet.

Predicted Data Summary

The predicted ¹H NMR data are summarized in the table below. This table serves as a reference for the assignment of signals in an experimentally acquired spectrum.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| Hₐ | 7.9 - 8.1 | Doublet (d) | Jortho ≈ 8.5 Hz | 1H | Ortho to strongly deshielding -COCH₂Br group. |

| Hₑ | 7.7 - 7.9 | Doublet of Doublets (dd) | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | 1H | Ortho to -Br, meta to -COCH₂Br. |

| Hբ | 7.5 - 7.6 | Doublet (d) | Jmeta ≈ 2.5 Hz | 1H | Ortho to shielding -CH₃ group. |

| Hc | 4.4 - 4.6 | Singlet (s) | N/A | 2H | Methylene group adjacent to C=O and Br. |

| Hd | 2.4 - 2.6 | Singlet (s) | N/A | 3H | Benzylic methyl group. |

Experimental Protocol for Data Acquisition

Adherence to a rigorous and validated protocol is paramount for obtaining a high-quality, interpretable ¹H NMR spectrum. The following procedure outlines the steps from sample preparation to instrument setup, reflecting best practices in the field.

Figure 2: Standard workflow for ¹H NMR data acquisition.

Sample Preparation

The quality of the NMR sample directly dictates the quality of the resulting spectrum. Proper solvent selection and concentration are crucial.

-

Weighing: Accurately weigh approximately 5-10 mg of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.

-

Solvent Selection: Use deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds. It provides a strong deuterium signal for locking and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest.

-

Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.7 mL of CDCl₃.[5] Mix gently until the solid is fully dissolved.

-

Filtering: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Causality Note: The use of a deuterated solvent is essential to avoid a massive, overwhelming solvent signal in the ¹H spectrum and to provide a lock signal for the spectrometer, which stabilizes the magnetic field.[5] Filtering removes suspended particles that disrupt magnetic field homogeneity, leading to broadened spectral lines.

Instrument Parameters and Acquisition

The choice of acquisition parameters is a balance between signal-to-noise ratio (S/N), resolution, and experimental time. The following parameters are recommended for a modern 400-600 MHz NMR spectrometer.

-

Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

Set Acquisition Parameters:

-

Pulse Width (pw): Calibrate a 90° pulse for the probe. For routine acquisition, use a 30-45° flip angle (pulse width) to allow for faster repetition without saturating the signals.[6]

-

Acquisition Time (at): Set to 3-4 seconds. This duration ensures sufficient data points are collected to resolve fine coupling patterns.[6]

-

Relaxation Delay (d1): Set to 1-2 seconds. This delay allows protons to relax back to their equilibrium state before the next pulse, ensuring accurate integration. The total time between scans (at + d1) should ideally be at least 5 times the longest T₁ relaxation time of the protons in the molecule.[7]

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio. The S/N increases with the square root of the number of scans.

-

-

Acquire Data: Execute the acquisition command. The spectrometer will collect the Free Induction Decay (FID) signal.

Data Processing

The raw FID data must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.

-

Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into frequency-domain data.

-

Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of the number of protons giving rise to each signal.

Conclusion

This guide provides a robust framework for the analysis of the ¹H NMR spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. By combining a detailed theoretical prediction with a validated experimental protocol, researchers can confidently acquire and interpret the spectral data for this key synthetic intermediate. The predicted chemical shifts, multiplicities, and coupling constants serve as a reliable roadmap for signal assignment, ensuring the structural integrity of the compound is verified with the highest degree of scientific rigor. This analytical precision is fundamental to the successful advancement of research and development projects that rely on this versatile chemical building block.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-Madison. [Link]

-

Interpreting Aromatic NMR Signals . YouTube. [Link]

-

1H NMR Chemical Shift . Oregon State University. [Link]

-

PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES . Canadian Science Publishing. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra . Royal Society of Chemistry. [Link]

-

Short Summary of 1H-NMR Interpretation . Minnesota State University Moorhead. [Link]

-

Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy . Chemistry LibreTexts. [Link]

-

1-(4-bromo-3-methylphenyl)ethanone . Chemcd. [Link]

-

Basic Practical NMR Concepts . Michigan State University. [Link]

-

Lecture 13: Experimental Methods . Harvard University. [Link]

-

NMR Sample Preparation . Western University. [Link]

-

NMR Experiment Procedure . Emory University. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR) . YouTube. [Link]

-

Aromatic 1HNMR signals of compounds (a) 1a and (b) 1b . ResearchGate. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Bromoacetophenone(70-11-1) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. books.rsc.org [books.rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the expected Fourier Transform Infrared (FT-IR) spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. By dissecting the vibrational modes of its constituent functional groups, this document offers a predictive framework for spectral interpretation, grounded in established spectroscopic principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and analysis of this and related compounds.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the unambiguous characterization of molecular structure is paramount. Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups and probing the molecular architecture of organic compounds. The interaction of infrared radiation with a molecule induces vibrations of its covalent bonds, such as stretching and bending.[1] The frequencies at which these vibrations occur are quantized and specific to the types of bonds and the overall molecular environment, generating a unique spectral "fingerprint" for each compound.[2]

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a polysubstituted aromatic ketone. Its structure comprises several key functional groups: a carbonyl group (C=O) of a ketone, an aromatic phenyl ring, a methyl group (-CH₃), and two carbon-bromine (C-Br) bonds, one on the aromatic ring and one on the alpha-carbon to the carbonyl group. The analysis of its IR spectrum allows for the confirmation of the presence and electronic environment of these crucial functionalities.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To obtain a high-quality FT-IR spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a standard protocol would be employed. The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique or as a potassium bromide (KBr) pellet.

Step-by-Step Methodology for KBr Pellet Preparation:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) in an agate mortar and pestle. The KBr serves as an IR-transparent matrix.

-

Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure to form a thin, transparent disc.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

In-depth Spectral Analysis: Decoding the Vibrational Fingerprint

The IR spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2]

The Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by the stretching vibrations of key functional groups.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the trisubstituted phenyl ring are expected to appear as a series of weak to medium intensity bands in the region of 3100-3000 cm⁻¹ .[3][4] The presence of absorption bands above 3000 cm⁻¹ is a strong indicator of unsaturation, characteristic of aromatic and vinylic C-H bonds.[3]

-

Aliphatic C-H Stretching: The methyl (-CH₃) group attached to the aromatic ring will exhibit symmetric and asymmetric stretching vibrations. These are anticipated to be observed as medium to strong absorptions in the 2950-2850 cm⁻¹ range.[5] The C-H stretching of the methylene (-CH₂-) group adjacent to the bromine atom will also fall within this region.

-

Overtone and Combination Bands: Aromatic compounds often display weak overtone and combination bands in the 2000-1665 cm⁻¹ region.[3] The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

-

Carbonyl (C=O) Stretching: The carbonyl group of the ketone is one of the most prominent features in the IR spectrum, typically giving rise to a strong, sharp absorption band. For saturated aliphatic ketones, this band appears around 1715 cm⁻¹.[6] However, conjugation of the carbonyl group with the aromatic ring in 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is expected to lower this frequency to the 1685-1666 cm⁻¹ range due to a decrease in the double bond character of the C=O bond.[6][7] The presence of the electron-withdrawing bromine atom on the alpha-carbon can also influence the position of this band.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.[3][4] One of these bands is often observed near 1600-1585 cm⁻¹ and another in the 1500-1400 cm⁻¹ range.[3]

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and skeletal vibrations.

-

C-H Bending Vibrations: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in this region. The out-of-plane ("oop") C-H bending bands, found between 900-675 cm⁻¹ , are particularly diagnostic of the substitution pattern of the aromatic ring.[3] For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected in this range.

-

Methyl C-H Bending: The symmetric and asymmetric bending vibrations of the methyl group will appear around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.

-

C-C Stretching: The stretching of the C-C single bond between the carbonyl group and the aromatic ring will contribute to the complex pattern in this region.

-

Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibrations are expected in the lower frequency end of the fingerprint region. The aryl C-Br stretch and the alkyl C-Br stretch will likely appear as strong to medium absorptions in the 690-515 cm⁻¹ range.[2] The presence of these bands provides direct evidence for the bromine substituents.

Data Presentation and Visualization

Table 1: Summary of Expected IR Absorptions for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium-Strong | C-H Stretch | Methyl (-CH₃) & Methylene (-CH₂-) |

| 1685-1666 | Strong, Sharp | C=O Stretch | Aromatic Ketone (Conjugated) |

| 1600-1585 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1500-1400 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend | Methyl (-CH₃) |

| ~1375 | Medium | C-H Bend | Methyl (-CH₃) |

| 900-675 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic (Trisubstituted) |

| 690-515 | Medium-Strong | C-Br Stretch | Aryl and Alkyl Halide |

Diagram 1: Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone with annotations of its principal IR vibrational modes.

Conclusion: A Framework for Structural Verification